N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an isopropyl group and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the thiolane ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.
Sulfonamide formation: The sulfonamide group is introduced by reacting the thiolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution on the benzene ring: The isopropyl group is introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, making the compound useful in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methylbenzene-1-sulfonamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethylbenzene-1-sulfonamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(tert-butyl)benzene-1-sulfonamide
Uniqueness
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10(2)11-3-5-13(6-4-11)20(17,18)14-12-7-8-19(15,16)9-12/h3-6,10,12,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCDLUNKMSYYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51086560 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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